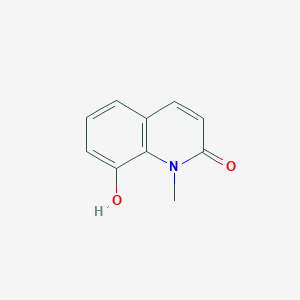

8-Hydroxy-1-methylquinolin-2(1H)-one

Description

Significance of the Quinolinone Core as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry Research

The quinoline (B57606) and quinolinone ring systems are widely recognized as "privileged structures" in the realms of medicinal chemistry and chemical biology. nih.govresearchgate.netresearchgate.netbohrium.com A privileged scaffold is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity when appropriately functionalized. nih.govopenochem.orgacs.org This versatility makes them highly efficient starting points for drug discovery programs, as they offer a pre-validated foundation for creating libraries of bioactive compounds. openochem.orgacs.orgscielo.br

The quinolinone scaffold, a derivative of quinoline featuring an oxo group, is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. bohrium.comekb.eg Its structural rigidity, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical and biological properties. frontiersin.org Researchers have successfully developed quinolinone-based compounds with demonstrated anticancer, antibacterial, anti-inflammatory, and antiviral activities, among others. nih.govekb.egorientjchem.org The ability of the quinolinone core to interact with various biological targets, including enzymes and receptors, underscores its importance and continued relevance in the design of novel therapeutic agents. bohrium.comorientjchem.org

Rationale for Investigating 8-Hydroxy-1-methylquinolin-2(1H)-one as a Specific Research Target

The investigation into this compound is driven by the established biological significance of its parent scaffold, 8-hydroxyquinolin-2(1H)-one, and the broader class of 8-hydroxyquinoline (B1678124) derivatives. The 8-hydroxyquinoline (8-HQ) moiety is a well-known metal-chelating agent, a property that is central to many of its biological activities, including anticancer, neuroprotective, and antimicrobial effects. nih.govmdpi.comresearchgate.net The introduction of a keto group at the 2-position to form the 8-hydroxyquinolin-2(1H)-one structure creates a distinct scaffold that has been explored for different therapeutic applications, notably as potent β2-adrenoceptor agonists for treating respiratory diseases. researchgate.netnih.gov

The specific focus on This compound stems from a systematic approach in medicinal chemistry known as structure-activity relationship (SAR) studies. By adding a methyl group to the nitrogen at position 1, researchers aim to understand how this modification affects the molecule's properties, such as:

Binding Affinity and Selectivity: N-alkylation can alter the electronic distribution and steric profile of the molecule, potentially enhancing its interaction with a specific biological target over others.

Pharmacokinetic Properties: The addition of a methyl group can influence solubility, membrane permeability, and metabolic stability, which are crucial factors for a compound's potential as a drug candidate.

Biological Activity: The N-methylation of the quinolinone core can modulate the compound's intrinsic activity, for example, its efficacy as an agonist or antagonist at a particular receptor.

Research into analogues has shown that derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one are potent β2-adrenoceptor agonists, suggesting that the 8-hydroxyquinolin-2(1H)-one core is a promising template for bronchodilators. researchgate.net Therefore, the synthesis and evaluation of the N-methylated version, this compound, represents a logical step in exploring the full therapeutic potential of this chemical class.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Structure |

|---|---|---|---|

| Quinoline | C₉H₇N | 129.16 | |

| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | |

| 8-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 |

| This compound | C₁₀H₉NO₂ | 175.18 | |

Historical Context of Quinoline and Quinolinone Derivatives in Academic Chemical Research

The history of quinoline chemistry dates back to 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar. rsc.orgwikipedia.org A few years later, in 1842, Charles Gerhardt obtained it from the distillation of the alkaloid quinine (B1679958), which itself is a quinoline derivative. wikipedia.org This connection to a potent antimalarial agent from the bark of the Cinchona tree immediately established the biomedical importance of the quinoline scaffold. researchgate.net

The late 19th century saw the development of several key named reactions for the synthesis of quinolines, which are still fundamental today. These include:

Skraup Synthesis (1880): A reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org

Friedländer Synthesis (1882): The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. iipseries.org

Combes Synthesis (1888): The acid-catalyzed cyclization of an aniline reacted with a β-diketone. iipseries.org

These synthetic advancements enabled chemists to create a vast array of quinoline derivatives, leading to the discovery of numerous drugs. researchgate.netrsc.org The quinolinones, or oxo-quinolines, represent a significant subclass whose chemistry and biological applications have been an area of intensive research. ekb.egresearchgate.netresearchgate.net The study of their tautomeric forms and the development of synthetic routes to specifically substituted quinolinones have allowed for detailed investigations into their potential as therapeutic agents, a pursuit that continues actively in modern chemical research. researchgate.net

Table 2: Key Historical Milestones in Quinoline/Quinolinone Research

| Year | Event | Significance |

|---|---|---|

| 1820 | Isolation of quinine from Cinchona bark. | Established the biological importance of quinoline-containing alkaloids. researchgate.net |

| 1834 | Friedlieb F. Runge isolates quinoline from coal tar. | First discovery and isolation of the parent quinoline heterocycle. rsc.orgwikipedia.org |

| 1880 | Zdenko Hans Skraup develops the Skraup synthesis. | Provided a general and widely used method for quinoline synthesis. iipseries.org |

| 1882 | Paul Friedländer reports the Friedländer synthesis. | Offered a versatile method for producing substituted quinolines. iipseries.org |

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-9(13)6-5-7-3-2-4-8(12)10(7)11/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUXYIRGWGRZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Modifications and Derivatization Strategies for 8 Hydroxy 1 Methylquinolin 2 1h One

Functionalization at Key Positions of the Quinolinone Nucleus

The reactivity of the 8-Hydroxy-1-methylquinolin-2(1H)-one nucleus is dictated by the interplay of its constituent functional groups. The electron-donating hydroxyl group and the electronic nature of the pyridine (B92270) ring fused to the benzene (B151609) ring direct substitutions to specific positions. nih.gov The primary sites for electrophilic substitution and functionalization are typically the C5 and C7 positions on the carbocyclic ring, which are activated by the hydroxyl group at C8. nih.govmdpi.com

Introduction of Heteroaryl Moieties

The incorporation of heteroaromatic rings into the quinolinone structure is a common strategy to generate novel compounds with diverse properties. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, research on related quinolin-2(1H)-one systems has demonstrated the feasibility of C-H functionalization to introduce various azoles. nih.gov

In a study on 3-bromoquinolin-2(1H)-ones, a bimetallic Pd(OAc)₂/CuI catalyst system with PPh₃ as a ligand and LiOtBu as a base was used to successfully couple a range of heterocycles at the C3-position. nih.gov Heteroaryl moieties such as benzoxazole, benzothiazole, indole, and benzimidazole (B57391) have been introduced using this convergent protocol. nih.gov

Another approach involves the ring opening and recyclization of related pyrano[3,2-c]quinoline-2,5(6H)-dione precursors with various nucleophiles. nih.govrsc.org For example, treatment with 1H-benzimidazol-2-ylacetonitrile can yield complex fused systems like pyrido[1,2-a]benzimidazoles. nih.govrsc.org These methods highlight synthetic pathways that could be adapted for introducing heteroaryl groups onto the this compound scaffold to explore structure-activity relationships.

Applications of the Mannich Reaction to the 8-Hydroxyquinoline (B1678124) Scaffold

The Mannich reaction is a highly effective method for the aminoalkylation of acidic protons, and it has been extensively applied to the 8-hydroxyquinoline (8-HQ) scaffold, the parent structure of this compound. mdpi.comnih.gov In this reaction, 8-HQ acts as the active hydrogen donor, reacting with an aldehyde (commonly formaldehyde) and a primary or secondary amine to yield aminomethylated derivatives. mdpi.com The reaction is highly regioselective, with substitution occurring almost exclusively at the C7 position, which is activated by the adjacent hydroxyl group. mdpi.comacs.org

This three-component reaction is valued for its operational simplicity and the wide variety of amines and aldehydes that can be employed, allowing for the creation of large libraries of derivatives. mdpi.comresearchgate.net Both aliphatic and aromatic aldehydes can be used to introduce different substituents on the methylene (B1212753) bridge. mdpi.comacs.org

Table 1: Examples of Mannich Bases Synthesized from 8-Hydroxyquinoline (8-HQ)

| Aldehyde | Amine | Resulting Substituent at C7 | Reference |

|---|---|---|---|

| Formaldehyde | Octylamine | -(CH₂)-NH-(CH₂)₇CH₃ | mdpi.com |

| Formaldehyde | N¹,N¹-dimethylethane-1,2-diamine | -(CH₂)-NH-(CH₂)₂N(CH₃)₂ | mdpi.com |

| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | Aniline (B41778) | -CH(3,4-(OCH₃)₂C₆H₃)-NH-C₆H₅ | researchgate.net |

| Benzaldehyde | Aniline | -CH(C₆H₅)-NH-C₆H₅ | researchgate.net |

Reactions with Phosphorus Reagents

Phosphorus-based reagents are instrumental in modifying the quinolinone core, particularly for converting hydroxyl groups into more reactive functionalities. For example, studies on related 8-methylquinolin-2(1H)-one derivatives show that chlorination with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) effectively converts a 4-hydroxy group into a 4-chloro substituent. mdpi.comsciforum.net This transformation is a key step in creating precursors for subsequent nucleophilic substitution reactions. mdpi.com

Triphenylphosphine (PPh₃) is another important phosphorus reagent used in quinoline (B57606) chemistry. It is central to the Staudinger reaction, where it can convert an azide (B81097) group into a phosphazene. sciforum.net These phosphazene intermediates can then be hydrolyzed under acidic conditions to yield the corresponding aminoquinoline. sciforum.net This two-step process provides a reliable method for introducing an amino group onto the quinoline ring system. sciforum.net

Chemical Transformations of the Hydroxyl and N-Methyl Groups

The hydroxyl and N-methyl groups of this compound are key sites for derivatization. The phenolic hydroxyl group can undergo a variety of transformations common to phenols.

Alkylation: The hydroxyl group can be converted to an ether. For instance, the synthesis of 8-methoxyquinoline (B1362559) analogues is achieved by reacting the corresponding 8-hydroxyquinoline with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. bsu.edu This modification is often used as a protecting group strategy or to modulate the compound's lipophilicity and hydrogen-bonding capacity. bsu.eduscispace.com

Esterification and Sulfonylation: The hydroxyl group can be acylated or sulfonylated. Reaction with tosyl chloride in pyridine can form a tosylate ester. arabjchem.org Tosylates are excellent leaving groups, making them useful intermediates for nucleophilic substitution reactions. nih.gov

Conversion to Azide: The hydroxyl group can be transformed into an azide moiety. While traditional methods like tosylation followed by displacement with sodium azide can be effective, more direct methods have been developed. nih.gov A mixture of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) azide (n-Bu₄NN₃) has been reported for the rapid and efficient conversion of a wide range of alcohols to azides. nih.gov

Specific transformations targeting the N-methyl group are less commonly reported in the context of derivatization for SAR, as modifications often focus on the more synthetically accessible hydroxyl group and the quinolinone ring.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Elucidation

The synthesis of a diverse range of analogs is fundamental to understanding the structure-activity relationships (SAR) of the this compound scaffold. By systematically altering different parts of the molecule, researchers can identify the structural features essential for a desired activity.

Studies on related 8-hydroxyquinolin-2(1H)-one analogues have identified potent and selective β2-agonists, demonstrating the therapeutic potential of this class of compounds. nih.gov The SAR studies often involve:

Modification of the Quinoline Core: Introducing substituents, such as halogens or alkyl groups, at various positions (e.g., C5, C7) on the aromatic ring system. mdpi.comnih.gov For example, substitution at C5 with electron-withdrawing groups has been shown to improve certain biological activities. nih.gov

Variation of Side Chains: Altering the nature of substituents introduced through reactions like the Mannich reaction. This includes changing the amine component (primary, secondary, cyclic, aromatic) or the aldehyde component to vary the length, branching, and aromaticity of the side chain at C7. nih.govacs.org

Functional Group Transformation: Converting the hydroxyl group at C8 to an ether or ester to probe the importance of the hydrogen-bonding donor capability and chelating properties of the parent compound. bsu.edunih.gov

These systematic modifications allow for the mapping of the chemical space around the core scaffold, leading to the identification of compounds with optimized properties. mdpi.comnih.govnih.gov

Investigations into Chemo- and Regioselectivity in Derivatization Reactions

Chemoselectivity and regioselectivity are critical considerations in the synthesis of derivatives of polyfunctional molecules like this compound.

Regioselectivity: The inherent electronic properties of the 8-hydroxyquinoline system strongly direct incoming electrophiles. Electrophilic aromatic substitution and reactions like the Mannich reaction preferentially occur at the C7 position, and to a lesser extent at the C5 position. nih.govmdpi.com This high degree of regioselectivity is governed by the activating, ortho-, para-directing effect of the C8-hydroxyl group. This predictability simplifies the synthesis of specific isomers.

Chemoselectivity: When multiple reactive functional groups are present, achieving chemoselectivity is paramount. For example, in a molecule with both a hydroxyl group and a secondary amine, certain reagents may react preferentially with the more nucleophilic amine. nih.gov In the context of this compound, reactions must be chosen carefully to target either the phenolic hydroxyl group, the lactam functionality, or the aromatic ring. For instance, S-alkylation of a quinolinethione can be achieved with ethyl chloroacetate (B1199739) in the presence of a base, demonstrating selective reaction at the sulfur atom over other potential sites. researchgate.net Similarly, conditions for the tosylation of a hydroxyl group can be chosen to avoid reaction with other functionalities like carboxylic acids. nih.gov The choice of reagents, catalysts, and reaction conditions is therefore crucial for directing the transformation to the desired position and functional group. mdpi.comnih.gov

Biological Activities and Mechanistic Studies of 8 Hydroxy 1 Methylquinolin 2 1h One Derivatives in Research Models Excluding Clinical Human Trials

In Vitro Anti-Cancer Activity and Cellular Mechanistic Investigations

Research into the anticancer properties of 8-Hydroxy-1-methylquinolin-2(1H)-one derivatives has unveiled their ability to inhibit cancer cell growth through a variety of cellular mechanisms. These investigations, conducted in laboratory settings using cancer cell lines, provide foundational knowledge about the compounds' potential.

Cytotoxicity Studies in Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The effectiveness of these compounds is often measured by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.

For instance, a series of derivatives combining three quinolone molecules via a triazole linker were synthesized and tested for their anti-proliferative activity. mdpi.com One compound in this series, designated 8g , demonstrated notable potency against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, with IC50 values of 1.2 µM and 1.4 µM, respectively. mdpi.com Another study synthesized quinolinone-reverse amides from a 3-amino-4-hydroxy-1-methyl-2-quinolinone precursor. researchgate.net These compounds also showed strong antiproliferative activity against four different cancer cell lines, with GI50 (concentration for 50% growth inhibition) values ranging from 34 nM to 134 nM. researchgate.net

Below is an interactive table summarizing the reported cytotoxicity of select derivatives.

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 Value | Source |

| Compound 8g (triazole-linked quinolone) | MCF-7 (Breast) | 1.2 ± 0.2 µM | mdpi.com |

| Compound 8g (triazole-linked quinolone) | Panc-1 (Pancreatic) | 1.4 ± 0.2 µM | mdpi.com |

| Quinolinone-reverse amides (4a, 4b, 7d) | Various (4 lines) | 34 nM - 134 nM | researchgate.net |

| 8-aminoquinoline derivative 17 | HCT 116 (Colon) | 116.4 ± 5.9 µM | nih.gov |

| 8-aminoquinoline derivative 17 | MCF-7 (Breast) | 78.1 ± 9.3 µM | nih.gov |

Investigations into Apoptosis Induction Pathways

A primary mechanism by which many anticancer agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Studies show that this compound derivatives can trigger this process through multiple pathways.

Research on potent derivatives has demonstrated their ability to activate key effector proteins in the apoptotic cascade. researchgate.net Specifically, treatment of cancer cells with these compounds led to the activation of caspases, including caspase-3, caspase-8, and caspase-9. mdpi.comresearchgate.net Activation of these enzymes is a hallmark of apoptosis. Furthermore, these derivatives were found to modulate the levels of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. mdpi.comresearchgate.net The studies observed an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome C from the mitochondria into the cytoplasm, another critical step in the intrinsic apoptotic pathway, which was also observed in cells treated with these compounds. mdpi.com In a separate study, a furoquinolinone derivative was shown to induce apoptosis, with mitochondrial depolarization identified as a causative event. nih.gov

Research on Cell Cycle Modulation

In addition to inducing apoptosis, these quinolinone derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; arresting this cycle can prevent the proliferation of tumors.

DNA and Protein Interaction Studies (e.g., DNA binding, topoisomerase inhibition, NQO1 protein interaction)

The anticancer activity of this compound derivatives is also linked to their interaction with crucial cellular macromolecules like DNA and specific proteins.

Topoisomerase Inhibition: One key target identified for these compounds is DNA gyrase, a type of topoisomerase II enzyme that is essential for DNA replication and repair. nih.govresearchgate.net A study focusing on hit-to-lead generation identified 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of Escherichia coli DNA gyrase. nih.govresearchgate.net One derivative, 13e , showed an IC50 value of 0.0017 µM against the enzyme. nih.govresearchgate.net The mechanism for related quinolones often involves converting topoisomerase II into a cellular poison that enhances enzyme-mediated DNA cleavage, ultimately leading to cell death. nih.gov

NQO1 Protein Interaction: NAD(P)H: quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many types of cancer. nih.gov It catalyzes the reduction of quinones, a chemical feature present in the quinolinone scaffold. nih.govmdpi.com This enzymatic action can be exploited for targeted drug activation. While direct studies on this compound are limited, the broader class of quinone-containing compounds is known to interact with NQO1. mdpi.com This interaction can lead to the generation of unstable intermediates that contribute to cellular stress and cytotoxicity, suggesting a potential mechanism for quinolinone derivatives. nih.govmdpi.com

Mitochondrial Function Disruption Research

Mitochondria, the powerhouses of the cell, are central to both cell survival and programmed cell death. Research indicates that certain derivatives of quinolinone can directly target mitochondrial function to exert their cytotoxic effects.

A study on a furoquinolinone derivative, 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), revealed that its cytotoxicity stems from its ability to disrupt mitochondrial integrity. nih.gov Interestingly, the compound itself was inert towards isolated mitochondria. However, in the presence of the enzyme alcohol dehydrogenase (ADH) and NAD+, HOFQ was oxidized into products that directly caused the opening of the mitochondrial permeability transition pore. nih.gov This event leads to mitochondrial depolarization and is a critical trigger for apoptosis. nih.gov This finding highlights a mechanism where the metabolic activation of a quinolinone derivative within the cell is required to produce the species that ultimately poisons the mitochondria. nih.gov

Studies on Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer agents. ROS are highly reactive molecules that can cause oxidative damage to DNA, proteins, and lipids, leading to cell death. mdpi.comrsc.org

While direct evidence for ROS generation by this compound itself is not extensively detailed in the provided research, the general class of quinoline (B57606) and quinone compounds is known to induce oxidative stress. mdpi.comnih.gov For example, certain copper complexes of 8-hydroxyquinoline (B1678124) hydrazones have been shown to induce ROS in cancer cells. nih.gov Similarly, thymoquinone, another natural product with a quinone structure, exerts its anticancer effects by generating high levels of ROS in a concentration-dependent manner. mdpi.com This established activity within the broader chemical class suggests that ROS production is a plausible and likely contributor to the anticancer mechanisms of this compound derivatives.

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant potential of 8-hydroxyquinoline derivatives has been a subject of significant scientific investigation. These studies primarily utilize in vitro assays to quantify the ability of these compounds to neutralize free radicals, which are implicated in oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and widely used method for evaluating the antioxidant capacity of chemical compounds. nih.govnih.gov In this test, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. nih.govmdpi.com The efficacy of the antioxidant is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net

Research into various 8-hydroxyquinoline derivatives has demonstrated a range of antioxidant activities. For instance, a series of 8-hydroxyquinoline hydrazones showed low to moderate antioxidant activity, with IC50 values ranging from 0.8 to 2.49 mg/mL in a DPPH assay, compared to ascorbic acid (a standard antioxidant) with an IC50 of 0.1 mg/mL. mdpi.com Another study on newly synthesized quinolone derivatives also used the DPPH assay to screen for free radical scavenging ability. nih.gov It was noted that the presence of certain substituents, such as both trifluoromethyl (CF₃) and bromine (Br) groups along with an acetyl group, could enhance the radical scavenging activity. nih.gov The capacity of the hydroxyl (-OH) group to donate a hydrogen atom is considered a key factor in the antioxidant mechanism of these molecules. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 8-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Observation | Reference Compound | Reference IC50 | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline Hydrazones | Showed low antioxidant activity with IC50 values ranging from 0.8–2.49 mg/mL. | L-Ascorbic Acid | 0.1 mg/mL | mdpi.com |

| Quinolone-hydrazone derivative | Possesses antioxidant activity, attributed to the -OH group's ability to donate a hydrogen atom. | Not specified | Not specified | nih.gov |

Theoretical studies using computational methods like Density Functional Theory (DFT) have provided deeper insights into the mechanisms by which 8-hydroxyquinoline derivatives exert their antioxidant effects. researchgate.net The primary mechanisms considered are Hydrogen Atom Transfer (HAT) and Single Proton Loss-Electron Transfer (SPLET). researchgate.net

Enzyme Inhibition and Receptor Modulation Investigations

Derivatives of the 8-hydroxyquinoline scaffold have been extensively studied as inhibitors of various enzymes, highlighting their potential for modulating key biological pathways.

Catechol-O-methyltransferase (COMT) is a magnesium-dependent enzyme that plays a crucial role in the metabolism of catechols, including the neurotransmitter dopamine (B1211576). nih.gov A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, showing selectivity for the membrane-bound form of the enzyme (MB-COMT). nih.govcofc.edu The inhibitory mechanism involves the chelation of the magnesium ion in the enzyme's active site, a mode of action similar to that of traditional catechol-based inhibitors. nih.govnih.gov Structure-activity relationship studies have shown that introducing small substituents at the 7-position of the quinoline ring can enhance metabolic stability without compromising the compound's inhibitory potency. nih.gov

Table 2: COMT Inhibition by 8-Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Key Finding | Mechanism | Source |

|---|---|---|---|---|

| 8-Hydroxyquinolines | Catechol-O-methyltransferase (COMT) | Identified as potent inhibitors with selectivity for the membrane-bound form (MB-COMT). | Chelation of the active site magnesium ion. | nih.govcofc.edunih.gov |

The inhibition of enzymes involved in neurotransmitter degradation, such as Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), is a key strategy in research for neurodegenerative disorders. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic approach for Alzheimer's disease. researchgate.netnih.gov Research has shown that certain 7-(piperazin-1-ylmethyl)-8-hydroxyquinoline derivatives exhibit inhibitory activity against human AChE at a concentration of 40 mM. mdpi.com Further studies identified the 4-aminoquinoline (B48711) structure as a promising core for designing new cholinesterase inhibitors. nih.gov The binding mode of these inhibitors can involve interactions with key residues in the enzyme's catalytic site, such as His440, or with residues in a sub-pocket like Glu199 and Tyr130, thereby blocking the entry of acetylcholine. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the metabolism of dopamine and its inhibition can help address dopamine deficiency. researchgate.netwikipedia.org Derivatives of 8-aminoquinolines have been shown to inhibit both MAO-A and MAO-B. nih.gov For example, NPC1161 and its enantiomers demonstrated strong and selective inhibition of MAO-B over MAO-A. nih.gov The alkaloid 1-methyl-2-undecyl-4(1H)-quinolone, which is structurally related to the subject compound, was reported to be a selective and irreversible inhibitor of MAO in mouse brain mitochondria. Kinetic studies of some inhibitors reveal a competitive mode of inhibition, where the compound competes with the substrate for binding to the enzyme's active site. researchgate.net

Table 3: AChE and MAO-B Inhibition by Quinolone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Activity/Finding | Source |

|---|---|---|---|

| 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines | Acetylcholinesterase (AChE) | Exhibited inhibition at 40 mM concentration. | mdpi.com |

| 4-Aminoquinolines | Acetylcholinesterase (AChE) | Identified as a core structure for new inhibitors. | nih.gov |

| 8-Aminoquinoline derivatives (e.g., NPC1161) | Monoamine Oxidase B (MAO-B) | Strong and selective inhibition of MAO-B. | nih.gov |

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that regulate the stability of HIF-α subunits, which are key transcription factors in the cellular response to low oxygen levels (hypoxia). nih.gov Inhibiting PHDs leads to the stabilization of HIF-1α, which in turn upregulates target genes involved in processes like erythropoiesis. nih.govnih.gov

Cell-permeable hydroxyquinoline compounds have been identified as inhibitors of HIF prolyl hydroxylase. sigmaaldrich.com One such inhibitor demonstrated an IC50 value of 2 µM in a cell-based assay. sigmaaldrich.com The mechanism of these inhibitors, which are often analogs of the enzyme's co-substrate 2-oxoglutarate, involves blocking the hydroxylation of proline residues on HIF-α, thereby preventing its degradation. nih.govnih.gov This activity has positioned PHD inhibitors as subjects of interest in research for conditions such as anemia. medchemexpress.com

Table 4: HIF Prolylhydroxylase Inhibition by Hydroxyquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target Enzyme | Activity/Finding | Source |

|---|---|---|---|

| Hydroxyquinoline derivative | HIF Prolyl Hydroxylase (PHD) | A cell-permeable inhibitor showed an IC50 of 2 µM in a cell-based assay. | sigmaaldrich.com |

Antimicrobial and Antifungal Research (in vitro models)

In vitro studies have demonstrated that derivatives of the 8-hydroxyquinoline framework exhibit notable activity against a range of microbial and fungal pathogens. The core structure is recognized for its broad-spectrum antimicrobial and antifungal effects. researchgate.netmdpi.com For instance, a novel 8-hydroxyquinoline derivative, compound L14, has shown potent and broad-spectrum antifungal activity in laboratory models. nih.gov In vitro experiments revealed it had better activity and lower cytotoxicity than the established compound clioquinol. nih.gov

The antifungal efficacy of these derivatives has been tested against various species. One study reported a hit compound, P163-0892, with strong and selective in vitro antifungal activity against Cryptococcus spp., showing Minimum Inhibitory Concentration (MIC) values of less than 1 μg/mL. researchgate.net Another series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives (compounds A5-A20) displayed significant in vitro antifungal activity against seven pathogenic fungi, with MICs ranging from 4 to ≤0.0313 μg/mL. nih.gov Specifically, compounds A6-A20 showed exceptional potency against critical and high-priority pathogens like C. auris, C. glabrata, C. neoformans, and C. parapsilosis, with MICs of ≤0.0313 μg/mL. nih.gov

In the realm of antibacterial research, 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) demonstrated high inhibitory potential against several bacteria. nih.govresearchgate.net It recorded MIC values of 0.1 μM against M. tuberculosis, 1.56 μM against M. smegmatis, 2.2 μM against methicillin-sensitive S. aureus (MSSA), and 1.1 μM against methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net The presence of the 8-OH group is considered crucial for this antibacterial and antimycobacterial activity. nih.govresearchgate.net Metal complexes of 8-hydroxyquinoline have also been synthesized and showed high antimicrobial activity, with inhibition zones ranging from 15 to 28 mm. researchgate.net

Interactive Data Table: In Vitro Antimicrobial and Antifungal Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Key Finding (MIC/Inhibition Zone) | Source(s) |

| P163-0892 | Cryptococcus spp. | MIC < 1 μg/mL | researchgate.net |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones (A6-A20) | C. auris, C. glabrata, C. neoformans, C. parapsilosis | MIC ≤ 0.0313 μg/mL | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazones (A6-A20) | C. krusei, C. tropicalis, C. albicans | MICs 0.25–2 μg/mL | nih.gov |

| Compound 5h | Various fungal species | MIC = 4 μg/mL | rsc.org |

| L14 | Fungal pathogens | Potent and broad-spectrum activity | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | MIC = 0.1 μM | nih.govresearchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. smegmatis | MIC = 1.56 μM | nih.govresearchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | MIC = 2.2 μM | nih.govresearchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | MIC = 1.1 μM | nih.govresearchgate.net |

| 8-HQ Metal Complexes | Gram-positive and Gram-negative bacteria | Inhibition zones of 15 - 28 mm | researchgate.net |

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Profiles

The biological activity of 8-hydroxyquinoline derivatives is finely tuned by the nature and position of various substituents on the quinoline ring. nih.gov The ability of the core structure to chelate metal ions via the nitrogen atom and the hydroxyl group at position 8 is a critical factor, and modifications that affect this ability often lead to a loss of activity. acs.orgresearchgate.net

Impact of Substituent Variations on Bioactivity

The modification of the 8-hydroxyquinoline scaffold at different positions has profound effects on the resulting compound's biological profile.

Position 2: Aromatic amide substitutions at this position can increase lipophilicity and antiviral activity, an effect that is enhanced by the electron-withdrawing properties of the substituents on the anilide ring. nih.gov

Position 5: The introduction of electron-withdrawing groups, such as a chloro-substituent, at position 5 has been shown to improve anticancer activity. nih.gov This substitution also lowers the pKa values of both the hydroxyl group and the quinolinium nitrogen, influencing the molecule's protonation state and metal chelation capacity at physiological pH. nih.govacs.org Conversely, adding a sulfonic acid group at this position can decrease cytotoxicity, likely by impeding cell permeability. nih.gov

Position 7: The introduction of a hydrophilic heterocyclic substituent at the 7-position is important for antifungal activity. rsc.org For instance, adding dimethoxy groups to a pyrimidinyl ring attached at this position showed promise against dermatophytes and Candida albicans. rsc.org The 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibition. nih.gov

General Substitutions: The presence of a free hydroxyl group at position 8 is consistently found to be critical for antifungal and antibacterial activity. nih.govresearchgate.netrsc.org Increasing the lipophilicity of the molecule often correlates with increased antiviral activity. nih.gov Furthermore, the length of spacer chains in certain derivatives can influence antifungal activity, with longer chains potentially increasing molecular flexibility and bioactivity. mdpi.com The presence of the quinoline ring's nitrogen atom itself is considered beneficial, as it may increase polarity and water solubility, which are factors required for antibacterial action. nih.gov

Interactive Data Table: Structure-Activity Relationship (SAR) of 8-Hydroxyquinoline Derivatives

| Position of Substitution | Type of Substituent | Impact on Biological Activity | Source(s) |

| Position 2 | Aromatic Amide | Increases lipophilicity and antiviral activity | nih.gov |

| Position 5 | Electron-withdrawing group (e.g., Chloro) | Improves anticancer activity; lowers pKa | nih.govacs.org |

| Position 5 | Sulfonic Acid | Decreases cytotoxicity | nih.gov |

| Position 7 | Hydrophilic Heterocycle | Important for antifungal activity | rsc.org |

| Position 7 | Carboxylic Acid | Crucial for Pim-1 kinase inhibition | nih.gov |

| Position 8 | Free Hydroxyl Group (OH) | Essential for antifungal and antibacterial activity | nih.govresearchgate.netrsc.org |

| General | Increased Lipophilicity | Increases antiviral activity | nih.gov |

| General | Ring Nitrogen | Increases polarity and water solubility, aiding antibacterial activity | nih.gov |

Positional Isomerism and its Pharmacological Implications in Research

Positional isomerism, particularly concerning the location of the hydroxyl group on the quinoline ring, has significant pharmacological implications. Research comparing isomers has shown that the placement of the hydroxyl group directly affects biological activity.

Studies have demonstrated that 8-hydroxyquinoline derivatives are more active than their 4-hydroxyquinoline (B1666331) counterparts in terms of antifungal properties. mdpi.com The specific arrangement of the hydroxyl group at position 8, in proximity to the ring nitrogen, creates a bidentate chelation site ({N,O} donor set) that is fundamental to the molecule's mechanism of action. acs.orgresearchgate.net Shifting this hydroxyl group to another position, or removing the quinoline nitrogen, results in a loss of this crucial metal-chelating ability and, consequently, a reduction or complete loss of biological toxicity and activity. acs.org For instance, deleting the pyridine (B92270) ring nitrogen from the 8-hydroxyquinoline scaffold or shifting it to a position para to the hydroxyl group (as in an isoquinoline-7-ol) leads to inactivation because the resulting molecules are no longer able to form stable metal complexes. acs.org This highlights that the specific 8-hydroxyquinoline arrangement is a necessary, though not solely sufficient, prerequisite for the bioactivity observed in these compounds. acs.org

Computational and Theoretical Investigations of 8 Hydroxy 1 Methylquinolin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine various molecular properties, providing a detailed picture of the molecule's behavior at an electronic level. These calculations are foundational for understanding the molecule's stability, reactivity, and potential sites for interaction.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net This information is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors.

For 8-Hydroxy-1-methylquinolin-2(1H)-one, the MEP surface reveals distinct regions of varying electrostatic potential.

Negative Potential Regions (Nucleophilic Sites): The most electron-rich areas, indicated by red and yellow colors on the MEP map, are concentrated around the oxygen atoms of the hydroxyl group and the carbonyl group. These regions represent the sites most susceptible to electrophilic attack. scirp.org

Positive Potential Regions (Electrophilic Sites): Electron-deficient areas, typically shown in blue, are located around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group. These sites are favorable for nucleophilic attack. tandfonline.com

Neutral Regions: Areas with neutral potential are generally found over the carbon atoms of the aromatic rings. tandfonline.com

This charge distribution map is fundamental for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. tandfonline.com

The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov

EHOMO: A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

ELUMO: A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE): A small energy gap implies that the molecule can be easily excited, correlating with high chemical reactivity and low kinetic stability. Conversely, a large energy gap suggests high stability. mdpi.com

DFT calculations are used to determine these energy values. For quinolinone derivatives, the HOMO is typically localized over the quinoline (B57606) ring system, while the LUMO is distributed across the carbonyl group and adjacent atoms. tandfonline.com

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Determines chemical reactivity and kinetic stability |

Based on the HOMO and LUMO energy values derived from DFT, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. mdpi.com These descriptors provide a quantitative framework for concepts developed from FMO theory. scirp.org

The primary global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive. scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation; stability |

| Chemical Softness (S) | 1 / η | Propensity for chemical reactions; reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons |

Aromaticity is a key chemical property that influences the stability, reactivity, and magnetic properties of cyclic molecules. For the this compound, the quinoline ring system consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The aromaticity of these individual rings can be assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This is a geometry-based index. HOMA values range from -1 (anti-aromatic) to 1 (fully aromatic). Values close to 1 indicate high aromatic character, while values close to 0 suggest a non-aromatic system.

NICS: This is a magnetic-based index. It involves calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. Molecular dynamics simulations can then be used to assess the stability of the docked ligand-protein complex over time.

The 8-hydroxyquinoline (B1678124) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Molecular docking studies have explored the binding of this compound and its analogues to several key enzymes implicated in various diseases.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1 is an enzyme that is overexpressed in many solid tumors. Quinoline derivatives have been investigated as substrates for NQO1, and molecular docking has been used to examine the interaction between these compounds and the NQO1 protein (PDB ID: 2F1O).

Topoisomerase IIβ: This enzyme is a target for anticancer agents. Docking studies of quinolinone derivatives into the ATP-binding site of human topoisomerase IIβ (PDB ID: 4G0U) have been performed to evaluate their potential as inhibitors. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site.

Catechol-O-methyltransferase (COMT): COMT is an important target for treating neurological conditions like Parkinson's disease. nih.govmdpi.com 8-Hydroxyquinolines have been identified as potent COMT inhibitors. nih.govnih.gov X-ray crystallography has confirmed that the 8-hydroxyl group and the quinoline nitrogen chelate the catalytic magnesium ion in the COMT active site, mimicking the binding of natural catechol substrates. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. nih.gov The quinoline scaffold is present in many known AChE inhibitors. Docking studies investigate how these molecules fit into the active site gorge of AChE (e.g., PDB ID: 4EY7), often forming pi-pi stacking interactions with aromatic residues like tryptophan and tyrosine. nih.gove-nps.or.kr

Monoamine Oxidase B (MAO-B): MAO-B is another key target in neurodegenerative diseases. nih.gov Derivatives of 8-hydroxyquinoline have been designed and evaluated as MAO-B inhibitors, with docking studies used to rationalize their binding modes within the enzyme's active site (e.g., PDB ID: 2V5Z). nih.gov

The results of these docking studies are typically quantified by a scoring function, which estimates the binding affinity (often in kcal/mol). A lower binding energy score indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

| Target Protein | Associated Disease/Process | Common PDB ID | Key Interaction Type |

|---|---|---|---|

| NQO1 | Cancer | 2F1O | Redox cycling |

| Topoisomerase IIβ | Cancer | 4G0U | ATP-binding site inhibition |

| COMT | Parkinson's Disease | 6I3C | Magnesium chelation |

| AChE | Alzheimer's Disease | 4EY7 | Pi-pi stacking in active site gorge |

| MAO-B | Neurodegenerative Diseases | 2V5Z | Active site inhibition |

Predictions of Binding Affinities and Interaction Modes

Computational methods, particularly molecular docking, are instrumental in predicting how ligands like this compound bind to biological targets. These simulations calculate the preferred orientation of a molecule within a protein's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For the broader class of quinoline and quinolinone derivatives, molecular docking has been extensively used to elucidate their mechanism of action against various biological targets, including enzymes and receptors involved in cancer and infectious diseases.

Studies on related 8-hydroxyquinoline (8-HQ) derivatives have identified key interaction modes. The nitrogen atom of the quinoline ring and the hydroxyl group at the C-8 position are crucial as they can form hydrogen bonds with amino acid residues in protein binding pockets. mdpi.comnih.gov The planar bicyclic structure of the quinoline core often engages in π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov

For instance, docking studies of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) against the SARS-CoV-2 main protease (Mpro) revealed that these compounds exhibit good binding affinity. nih.gov A key interaction observed was a hydrogen bond with the crucial amino acid residue GLU166. nih.gov One of the derivatives, compound 3e in the study, showed a high binding affinity with a docking score of -8.6 kcal/mol against this protease. nih.gov Similarly, in a study of 1,2,3-triazole-8-quinolinol hybrids targeting the fungal enzyme lanosterol 14-α-demethylase, the most active compound demonstrated a high binding energy of -9.7 kcal/mol, involving hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net

While specific docking studies for this compound are not extensively documented, the principles derived from its analogs are applicable. The presence of the 1-methyl group would likely influence its steric profile and could affect its orientation within a binding site compared to an unsubstituted quinolinone. The 2-oxo group provides an additional hydrogen bond acceptor site, potentially enhancing binding affinity. Predictions for this specific compound would involve docking it into the active sites of relevant targets to calculate its binding energy and identify critical interactions with key amino acid residues, following the methodologies applied to its chemical relatives.

| Compound Class/Derivative | Target Protein | Predicted Binding Affinity/Score | Key Interactions Noted |

| 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) derivative 3e | SARS-CoV-2 Main Protease (Mpro) | -8.6 kcal/mol | Hydrogen bonding with GLU166, van der Waals, hydrophobic, and pi-based interactions |

| 1,2,3-Triazole-8-quinolinol Hybrid 6a | Fungal Lanosterol 14-α-demethylase | -9.7 kcal/mol | Hydrogen bonds, electrostatic interaction, hydrophobic interaction |

| Darunavir (Reference Drug) | SARS-CoV-2 Main Protease (Mpro) | -8.19 kcal/mol | Three hydrogen bonds with GLU166 and LEU167 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org For quinoline and quinolinone derivatives, QSAR studies have been pivotal in identifying the key physicochemical and structural features—known as molecular descriptors—that govern their therapeutic effects. nih.govresearchgate.net These models guide the rational design of new, more potent analogs by predicting their activity before synthesis.

A typical QSAR study involves calculating a wide range of molecular descriptors, which can be categorized as electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume, molecular shape), hydrophobic (e.g., LogP), and topological. nih.govacarindex.com Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that links a selection of these descriptors to the observed biological activity. jetir.org

For example, a QSAR study on 4-quinolone derivatives as ligands for the benzodiazepine site of GABA(A) receptors yielded a statistically significant model with a high squared correlation coefficient (r²) of 0.9295. nih.gov This indicates a strong correlation between the selected descriptors and the binding affinity. nih.gov In another study on novel quinolinone-based thiosemicarbazones with antituberculosis activity, the best QSAR model showed an r² of 0.83 and suggested that van der Waals volume, electron density, and electronegativity were pivotal for the activity. nih.gov The robustness and predictive power of these models are often validated internally using methods like leave-one-out cross-validation (q² or r²(cv)) and externally with a test set of compounds not used in model generation. nih.govnih.gov

While a specific QSAR model for this compound has not been detailed, the extensive research on the quinoline scaffold provides a strong foundation. A QSAR analysis of a series of analogs of this compound would likely reveal the importance of descriptors related to its hydrogen bonding capacity (from the 8-OH and 2-oxo groups), its lipophilicity, and the steric influence of the 1-methyl group for a given biological activity.

| Compound Series | Biological Activity | Key Statistical Parameters | Important Descriptor Types Identified |

| 4-Quinolone derivatives | GABA(A) Receptor Affinity | r² = 0.9295, r²(cv) = 0.8263 | Molecular shape (ovality), topological (Szeged index), energy of the molecule |

| Quinolinone-based thiosemicarbazones | Antituberculosis Activity | r² = 0.83, F = 47.96 | van der Waals volume, electron density, electronegativity |

| Quinolines derivatives | Antimalarial Activity | r² = 0.8623, Adjusted R² = 0.8199 | Topological descriptors |

Theoretical Studies of Tautomerism and Conformational Analysis

Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for understanding the intrinsic properties of molecules like this compound, including its tautomeric equilibrium and conformational preferences.

Tautomerism: Hydroxyquinolines can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. The position of the hydroxyl group on the quinoline ring significantly influences which tautomer is more stable. researchgate.net Theoretical calculations have shown that for most hydroxyquinolines, the enol tautomer is the most stable. researchgate.net However, a notable exception is 2-hydroxyquinoline, which preferentially exists as its keto tautomer, quinolin-2(1H)-one. researchgate.net This preference is because the C=O and N-H groups form a stable cyclic amide structure. researchgate.net Given that the target compound is a derivative of quinolin-2(1H)-one, it is expected to exist predominantly in this keto form rather than the 2-hydroxy-1-methylquinolinium-8-olate zwitterionic or other enol forms. DFT calculations allow for the precise determination of the relative energies of these tautomers, confirming the stability of the keto form. For example, studies on related 4-hydroxy-2(1H)-quinolinone systems confirm the preference for the keto tautomer. researchgate.net

Conformational Analysis: Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 8-hydroxyquinoline, theoretical studies have analyzed the rotation of the hydroxyl group. researchgate.net For this compound, key conformational questions would involve the orientation of the 1-methyl group relative to the quinoline ring. DFT calculations can map the potential energy surface by systematically rotating this group to identify the lowest energy (most stable) conformer. While the quinolinone ring system is largely planar, slight puckering or twisting can occur, and computational methods can quantify these subtle geometric variations. Such analyses have been performed on the parent 8-hydroxyquinolin-2(1H)-one, revealing details of its polymorphism and crystal packing, which are governed by its conformational state. researchgate.net The addition of the methyl group at the N1 position would introduce new conformational possibilities and potential steric interactions that can be precisely modeled.

| Compound/Class | Tautomeric Form | Method | Finding |

| 2-Hydroxyquinoline (2-HQ) | Keto (quinolin-2(1H)-one) | B3LYP/6-311G | The NH-tautomer (keto form) is the most stable of all isomers. |

| Other Hydroxyquinolines (3-HQ to 8-HQ) | Enol (-OH) | B3LYP/6-311G | The OH tautomer is the most stable form. |

| 4-Hydroxyquinoline (B1666331) derivatives | Keto | B3LYP/6-311++G(d,p) | Computational outcomes favor the keto tautomer. |

Coordination Chemistry and Metal Chelation Research with 8 Hydroxy 1 Methylquinolin 2 1h One Derivatives

Metal Ion Binding Properties and Complex Formation

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with a wide array of metal ions is the cornerstone of their chemical and biological activities. This section details the mechanisms of chelation and the structural characteristics of the resulting metal complexes.

Chelation Mechanisms and Ligand Characteristics of 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ) and its derivatives are classic examples of monoprotic, bidentate chelating agents scirp.orgresearchgate.net. The chelation mechanism involves two key donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom from the deprotonated hydroxyl group at the 8-position scirp.orgnih.gov. Upon deprotonation of the phenolic hydroxyl group, the resulting phenolate oxygen and the quinoline (B57606) nitrogen coordinate to a metal ion, forming a stable five-membered chelate ring tandfonline.comnih.gov. This bidentate coordination is the primary source of the high affinity that 8-HQ derivatives exhibit for various metal ions tandfonline.comnih.gov.

Most biological and chemical activities of 8-HQ derivatives originate from this potent chelating ability tandfonline.comnih.govdovepress.com. The 8-HQ scaffold is capable of forming complexes with a multitude of metal ions, including but not limited to Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Co²⁺, Al³⁺, and Mn²⁺ nih.govscispace.com. The lipophilic nature of the 8-HQ molecule facilitates the transport of these complexes across cell membranes, a critical feature for its biological applications tandfonline.comyoutube.com. Structural modifications to the 8-HQ core, such as the N-methylation and the 2-oxo substitution in 8-Hydroxy-1-methylquinolin-2(1H)-one, can modulate the ligand's electronic properties, steric hindrance, and lipophilicity, thereby fine-tuning the stability and reactivity of its metal complexes.

Determination of Complex Stoichiometry and Geometry

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly determined using methods such as conductometric and spectrophotometric titrations scirp.orgresearchgate.net. For many divalent metal ions, the predominant stoichiometry is a 1:2 metal-to-ligand ratio (ML₂), where two deprotonated ligand molecules coordinate to a single metal center scirp.orgresearchgate.net.

The geometry of these complexes is dependent on the coordination number and the electronic configuration of the central metal ion.

Octahedral Geometry : Six-coordinate metal ions like Co(II), Ni(II), and Fe(III) typically form octahedral complexes. In many cases, the coordination sphere is completed by two additional ligands, often water molecules, resulting in a general formula of [M(L)₂(H₂O)₂] scirp.orgscirp.org.

Square Planar Geometry : Copper(II) is a notable example that often forms a four-coordinate, square planar complex with a 1:2 metal-to-ligand ratio scirp.orgscirp.org.

Tetrahedral and Other Geometries : Other geometries are possible depending on the metal ion and reaction conditions. For example, six-covalent metal complexes can also form with a 1:3 metal-to-ligand ratio (ML₃), particularly with trivalent ions like Al(III) scispace.com.

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Square Planar | scirp.org |

| Ni(II) | 1:2 | Octahedral (with 2 H₂O) | scirp.org |

| Co(II) | 1:2 | Octahedral (with 2 H₂O) | scirp.org |

| Fe(III) | 1:2 or 1:3 | Octahedral | scispace.com |

| Al(III) | 1:3 | Octahedral | scispace.com |

| Zn(II) | 1:2 | Tetrahedral/Octahedral | scispace.com |

Potentiometric Studies and Stability Constants Determination

The stability of complexes formed with 8-hydroxyquinoline and its derivatives generally follows the Irving-Williams series for divalent metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺ jmaterenvironsci.com. The high stability of these complexes is crucial for their biological activity, as it determines their ability to compete for and bind to metal ions within a biological system nih.govresearchgate.net. Spectrophotometric methods are also employed to determine these constants, particularly for colored complexes scirp.orgasianpubs.orgmdpi.com.

| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | Reference |

|---|---|---|---|

| Cu(II) | 12.19 | 11.31 | publish.csiro.au |

| Ni(II) | 9.83 | 8.69 | publish.csiro.au |

| Co(II) | 9.50 | 8.20 | publish.csiro.au |

| Zn(II) | 8.66 | 7.86 | publish.csiro.au |

| Fe(II) | 8.00 | 7.00 | publish.csiro.au |

| Mn(II) | 7.40 | 6.60 | publish.csiro.au |

| Fe(III) | 12.30 | - | aascit.org |

Biological Implications of Metal Chelation in Research Models

The interaction of 8-hydroxyquinoline derivatives with biologically relevant metal ions can profoundly impact cellular processes. This has led to extensive research into their potential as therapeutic agents for diseases associated with metal dyshomeostasis and cancer.

Role in Modulating Cellular Metal Homeostasis

Many neurodegenerative conditions, such as Alzheimer's and Parkinson's diseases, are linked to the dysregulation and abnormal accumulation of metal ions like copper, zinc, and iron in the brain tandfonline.comnih.govdovepress.com. 8-Hydroxyquinoline derivatives have been investigated for their ability to restore metal homeostasis nih.govyoutube.com. These lipophilic molecules can cross the blood-brain barrier and act as ionophores, which are capable of binding to excess metal ions and redistributing them from areas of high concentration to areas of deficiency tandfonline.comyoutube.com. This reversible binding allows them to function as "metal chaperones," sequestering reactive metal ions that could otherwise participate in oxidative stress while also delivering essential metals to depleted metalloenzymes tandfonline.comnih.govresearchgate.netresearchgate.net. This modulation of metal balance is a promising therapeutic strategy to mitigate neuronal damage caused by metal-induced toxicity dovepress.comresearchgate.net.

Metal-Dependent Cytotoxicity Mechanisms in In Vitro Systems

The antiproliferative and cytotoxic effects of 8-hydroxyquinoline derivatives against cancer cells are often metal-dependent and operate through several interconnected mechanisms in in vitro models.

Ionophore-Mediated Metal Accumulation : 8-HQ derivatives can act as copper ionophores, transporting extracellular copper into cancer cells acs.orgbohrium.com. The resulting increase in intracellular copper concentration disrupts cellular functions and leads to cytotoxicity tandfonline.comnih.gov. The anticancer activity of many 8-HQ derivatives is significantly enhanced by the presence of copper ions tandfonline.combohrium.com.

Generation of Reactive Oxygen Species (ROS) : Once inside the cell, the metal complexes, particularly those with redox-active metals like copper(II) and iron(III), can participate in redox cycling. This process generates high levels of reactive oxygen species (ROS), inducing severe oxidative stress nih.govbohrium.com. The resulting damage to DNA, proteins, and lipids can trigger apoptotic or other forms of cell death, such as paraptosis bohrium.com.

Inhibition of Cellular Machinery : The chelation of metal ions that are essential cofactors for enzymes can lead to the inhibition of critical cellular pathways. For instance, 8-HQ-metal complexes have been shown to inhibit the proteasome, a protein complex responsible for degrading damaged or unnecessary proteins nih.govdovepress.com. Inhibition of the proteasome leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and inducing apoptosis in tumor cells nih.gov.

Collateral Sensitivity in Multidrug Resistance : A compelling area of research is the "MDR-selective" toxicity of some 8-hydroxyquinoline derivatives nih.gov. In certain multidrug-resistant (MDR) cancer cells, which overexpress efflux pumps like P-glycoprotein, the toxicity of these chelators is paradoxically increased nih.govresearchgate.net. This phenomenon, known as collateral sensitivity, is linked to the complex interplay between the chelator, metal ions, and the efflux pump, offering a potential strategy to target therapy-resistant cancers nih.govresearchgate.net.

Superoxide (B77818) Dismutase Mimetic Activity Research

Superoxide dismutase (SOD) is a vital antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, playing a crucial role in defending cells against oxidative stress. nih.gov Compounds that can mimic the catalytic activity of this enzyme are known as SOD mimetics and are of significant interest for their therapeutic potential. The antioxidant properties of 8-hydroxyquinoline (8HQ) derivatives are often linked to their ability to chelate metal ions that can participate in redox reactions, such as iron and copper, thereby preventing the generation of reactive oxygen species. nih.gov

While direct research on the superoxide dismutase mimetic activity of this compound is not extensively detailed in the available literature, the broader class of 8-hydroxyquinoline-2(1H)-one derivatives is recognized for its antioxidant properties. researchgate.net The potential for these compounds to act as SOD mimics often stems from their metal complexes. The search for potent SOD mimics has largely focused on complexes with redox-active metals. nih.gov For instance, studies on copper(II)–manganese(II) complexes of other nitrogen-containing ligands have demonstrated significant SOD-like activity. researchgate.net The antioxidant effect of some 8HQ derivatives, such as M30 and HLA-20, is attributed to their ability to chelate excess iron, preventing the Fenton reaction which produces highly reactive hydroxyl radicals. nih.gov

The investigation into SOD mimetic activity often involves evaluating the ability of a compound to inhibit the reduction of a detector molecule by a superoxide source. The activity is typically reported as the concentration of the compound required for 50% inhibition (IC₅₀). While specific IC₅₀ values for this compound are not available, the general antioxidant activity of some 8-hydroxyquinoline derivatives has been quantified, showing IC₅₀ values ranging from 0.8 to 2.49 mg/mL in certain assays, although this was considered low compared to standards like ascorbic acid. mdpi.com The SOD mimetic potential of this compound and its metal complexes remains an area requiring further specific investigation to be fully understood.

Applications in Material Science Research (e.g., electroluminescent materials)

Derivatives of 8-hydroxyquinoline (8-HQ) are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.govscispace.com Their utility stems from the high stability and strong fluorescent properties of their metal complexes. scispace.com The chelation of a metal ion with 8-HQ derivatives typically enhances fluorescence emission, a phenomenon attributed to increased molecular rigidity and prevention of non-radiative decay pathways. scispace.com

The most iconic example is Tris(8-hydroxyquinolinato)aluminium (Alq3), a highly luminescent and stable complex that has been widely employed as an emissive and electron-transporting material in OLED devices since their early development. researchgate.netscirp.org The success of Alq3 has spurred extensive research into other metal-8-hydroxyquinolate complexes for tuning the color and efficiency of OLEDs. researchgate.net Various metal ions, including Zinc (Zn), Beryllium (Be), and Lithium (Li), have been complexed with 8-HQ and its derivatives to create materials with diverse electroluminescent properties. researchgate.netscispace.com

While specific research focusing on this compound in material science is limited in the provided results, its structural similarity to the parent 8-hydroxyquinoline ligand suggests it is a promising candidate for forming such electroluminescent metal complexes. The presence of the N-methyl and 2-oxo groups would modify the electronic properties and coordination geometry compared to the classic 8-HQ ligand, potentially influencing the photophysical characteristics of its metal complexes, such as emission wavelength and quantum efficiency.

Research on structurally related compounds provides insight into this potential. For example, a zinc complex of 2-methyl-8-quinolinol, (Me-HQ-H)[ZnI₂(Me-HQ)], has been synthesized and successfully used as a dopant in OLEDs to achieve green electroluminescence, with emission peaks observed at 517 nm and 539 nm depending on the device structure. ijcce.ac.ir This demonstrates that substitutions on the quinoline framework are a viable strategy for developing new electroluminescent materials. The exploration of metal complexes of this compound could therefore lead to novel materials with unique and potentially advantageous properties for OLEDs and other optoelectronic applications.

Below is a table summarizing the properties of some electroluminescent materials based on 8-hydroxyquinoline derivatives.

| Ligand | Metal Ion | Complex Name/Formula | Application/Property | Emission Color |

| 8-hydroxyquinoline | Aluminum(III) | Tris(8-hydroxyquinolinato)aluminium (Alq3) | Emissive & Electron Transport Layer in OLEDs | Green |

| 2-methyl-8-quinolinol | Zinc(II) | (Me-HQ-H)[ZnI₂(Me-HQ)] | Dopant in OLEDs | Green |

| 8-hydroxyquinoline | Lithium(I) | Lithium 8-hydroxyquinolate (Liq) | Potential for luminescence on exposure to ionizing radiation | - |

| 8-hydroxyquinoline | Beryllium(II) | Bis(8-hydroxyquinolinato)beryllium (Beq2) | Emissive Layer in OLEDs | Green |

Advanced Analytical Research Methodologies for 8 Hydroxy 1 Methylquinolin 2 1h One Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of 8-Hydroxy-1-methylquinolin-2(1H)-one. Each technique provides unique information about the compound's functional groups, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton. The aromatic region would display a set of coupled multiplets corresponding to the protons on the bicyclic ring system. The N-methyl group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, characteristic of an amide-like carbonyl group. The carbon bearing the hydroxyl group (C8) and the carbons of the aromatic rings will appear at specific shifts influenced by their electronic environment. The N-methyl carbon will have a characteristic signal in the aliphatic region.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to map out the connectivity of the protons within the quinolinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which can be useful in confirming the structure and stereochemistry.

| ¹H NMR (Predicted) * | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H3 | ~6.5 | d | Ar-H |

| H4 | ~7.6 | d | Ar-H |

| H5 | ~7.2 | t | Ar-H |

| H6 | ~7.0 | d | Ar-H |

| H7 | ~7.4 | d | Ar-H |

| N-CH₃ | ~3.7 | s | Methyl |

| OH | Variable | br s | Hydroxyl |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~162 | C=O |

| C3 | ~122 | Ar-C |

| C4 | ~140 | Ar-C |

| C4a | ~120 | Ar-C (Quaternary) |

| C5 | ~118 | Ar-C |

| C6 | ~128 | Ar-C |

| C7 | ~115 | Ar-C |

| C8 | ~150 | Ar-C (C-OH) |

| C8a | ~138 | Ar-C (Quaternary) |

| N-CH₃ | ~30 | Methyl |

| Predicted values are based on the analysis of 8-hydroxyquinolin-2(1H)-one and related N-methylated quinolinone structures. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups.

The most notable peaks would include a broad absorption band for the O-H stretching vibration of the hydroxyl group, typically appearing in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the quinolinone carbonyl group is expected to produce a strong, sharp peak around 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations for the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.